
2-(4-oxoquinazolin-3(4H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-oxoquinazolin-3(4H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H15N5O2S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
2-(4-oxoquinazolin-3(4H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide belongs to a class of compounds that have garnered interest due to their diverse biological activities. The synthesis of such compounds, including various 4(3H)-quinazolinone derivatives, has been explored for their potential antitumor and antifungal activities. For instance, novel 4(3H)-quinazolinone derivatives containing biologically active moieties like thiazole, pyridinone, and chromene have been synthesized. These compounds have shown high to moderate activity towards certain cells and displayed significant antifungal activity against Aspergillus ochraceus, indicating their potential in medical research and drug development (El-bayouki et al., 2011).
Antitumor Activities
The antitumor activities of quinazolinone derivatives have been a subject of interest. Research on novel series of 3-benzyl-substituted-4(3H)-quinazolinones evaluated their in vitro antitumor activity, revealing compounds with broad-spectrum antitumor activity that were significantly potent compared to the control, 5-FU (Al-Suwaidan et al., 2016). This suggests the role of these compounds in developing new therapeutic agents targeting various cancer cell lines.
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of quinazolinone derivatives also highlight their importance in addressing microbial resistance. The preparation and evaluation of new 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives demonstrated good growth inhibitory properties against Bacillus subtilis and Aspergillus niger, suggesting their potential as effective antimicrobial agents (Le et al., 2018).
Coordination Complexes and Antioxidant Activity
Furthermore, the synthesis of coordination complexes involving pyrazole-acetamide derivatives has been explored. These complexes exhibited significant antioxidant activity, indicating their potential in oxidative stress-related conditions (Chkirate et al., 2019).
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c25-17(10-24-12-23-15-4-2-1-3-14(15)19(24)26)22-9-16-18(21-7-6-20-16)13-5-8-27-11-13/h1-8,11-12H,9-10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYUIHKMBABJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-Nitrophenyl)methyl]piperidine](/img/structure/B2434838.png)
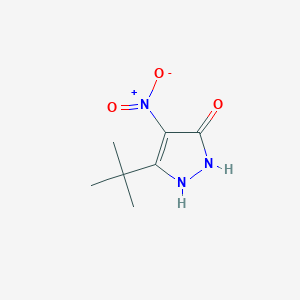
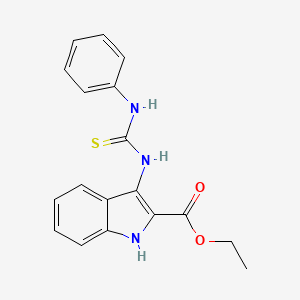
![(5R,8S)-10-((2-bromophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2434844.png)
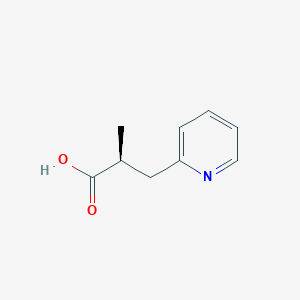
![1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2434846.png)
![7,8-dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2434847.png)
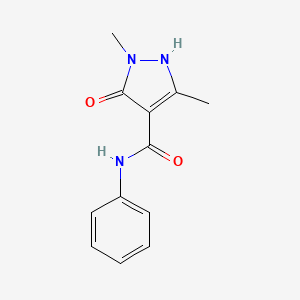



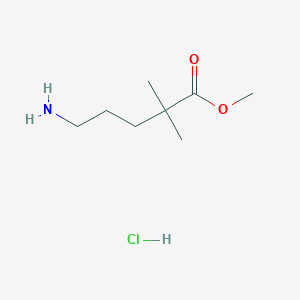
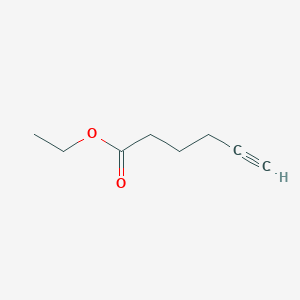
![7-allyl-6-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2434858.png)
